molecular formula C10H16ClNOS B15328337 2-Amino-2-(4-ethylsulfanylphenyl)ethanol;hydrochloride

2-Amino-2-(4-ethylsulfanylphenyl)ethanol;hydrochloride

Cat. No.: B15328337
M. Wt: 233.76 g/mol
InChI Key: JGDTVARGZDKHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a hydroxyl group, and an ethylthio-substituted phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(ethylthio)benzaldehyde and a chiral amine.

    Reaction Conditions: The key step involves the condensation of 4-(ethylthio)benzaldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a reducing agent and a suitable solvent.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The ethylthio group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the ethylthio group may result in a variety of functionalized derivatives.

Scientific Research Applications

®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-2-(4-(methylthio)phenyl)ethanol hydrochloride: A structurally similar compound with a methylthio group instead of an ethylthio group.

    2-Amino-2-(4-(ethylsulfonyl)phenyl)ethanol hydrochloride: A compound with an ethylsulfonyl group, offering different reactivity and applications.

Uniqueness

®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of the ethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring high selectivity and specificity.

Properties

Molecular Formula

C10H16ClNOS

Molecular Weight

233.76 g/mol

IUPAC Name

2-amino-2-(4-ethylsulfanylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C10H15NOS.ClH/c1-2-13-9-5-3-8(4-6-9)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H

InChI Key

JGDTVARGZDKHFK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)C(CO)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.